beta-Tocopherol

Descripción general

Descripción

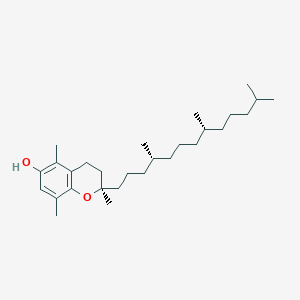

Beta-Tocopherol is one of the four tocopherols, which are part of the vitamin E family. These compounds are lipophilic antioxidants, meaning they are soluble in fats and protect cells from oxidative damage. This compound, along with alpha, gamma, and delta tocopherols, is synthesized exclusively by photosynthetic organisms such as plants, algae, and some cyanobacteria . The structure of this compound consists of a polar chromanol ring and a hydrophobic phytyl chain, with specific methyl groups attached to the chromanol ring .

Aplicaciones Científicas De Investigación

Beta-Tocopherol has a wide range of applications in scientific research:

Mecanismo De Acción

Target of Action

Beta-Tocopherol, a form of Vitamin E, is a lipophilic antioxidant compound . It primarily targets reactive oxygen and nitrogen species in the body .

Mode of Action

This compound interacts with its targets by functioning as an electrophilic center that can trap reactive oxygen and nitrogen species . This interaction prevents these species from causing oxidative damage to the body’s cells and tissues . In addition to its antioxidant activities, this compound also plays a role in cell signaling .

Biochemical Pathways

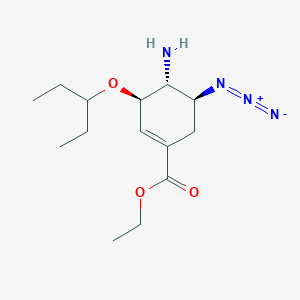

The biosynthesis of this compound takes place mainly in the plastids of higher plants . It is derived from two metabolic pathways: the degradation of aromatic amino acids, which produces homogentisic acid, and the methylerythritol phosphate pathway, which produces phytyldiphosphate . The regulation of this compound biosynthesis occurs at least partially at the level of key enzymes, including p-hydroxyphenylpyruvate dioxygenase (HPPD), homogentisate phytyltransferase (HPT), tocopherol cyclase (TC), and two methyltransferases .

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). After ingestion, this compound is absorbed and distributed throughout the body. It is metabolized primarily in the liver and excreted in the bile . The clearance of this compound ranges from 0.081 to 0.190 L/h .

Result of Action

The primary result of this compound’s action is the reduction of oxidative stress in the body . By trapping reactive oxygen and nitrogen species, this compound prevents these species from damaging cells and tissues . This antioxidant action is related to the formation of tocopherol quinone and its subsequent recycling or degradation .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its biosynthesis in plants can change in response to different stresses induced by high-intensity light, drought, high salinity, heavy metals, and chilling . Understanding these environmental influences can help in the development of methods to engineer plants with high this compound contents .

Análisis Bioquímico

Biochemical Properties

Beta-Tocopherol acts as a potent antioxidant by scavenging lipid peroxy radicals and quenching singlet oxygen . It interacts with various enzymes and proteins, including p-hydroxyphenylpyruvate dioxygenase , homogentisate phytyltransferase , and tocopherol cyclase , which are involved in its biosynthesis . These interactions are crucial for the regulation of this compound levels within cells and its incorporation into cellular membranes.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism . It has been shown to regulate the expression of genes involved in antioxidant defense, inflammation, and cell proliferation. By modulating these pathways, this compound helps maintain cellular homeostasis and protects cells from oxidative stress-induced damage .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can directly scavenge reactive oxygen species (ROS) and prevent lipid peroxidation . Additionally, this compound can interact with membrane-bound proteins and enzymes, modulating their activity and stability. For example, it has been shown to inhibit the activity of protein kinase C, an enzyme involved in cell signaling and proliferation . These interactions help this compound maintain cellular integrity and function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability and degradation are influenced by factors such as light, heat, and pH . Long-term studies have shown that this compound can provide sustained antioxidant protection, but its efficacy may decrease over time due to degradation and oxidation . In vitro and in vivo studies have demonstrated that this compound can have long-term effects on cellular function, including improved cell viability and reduced oxidative damage .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low to moderate doses, this compound has been shown to provide significant antioxidant protection and improve overall health . At high doses, this compound can exhibit toxic effects, including liver damage and impaired cellular function . Threshold effects have been observed, where the beneficial effects plateau at a certain dosage, and further increases in dosage do not provide additional benefits .

Metabolic Pathways

This compound is involved in several metabolic pathways, including the degradation of aromatic amino acids and the methylerythritol phosphate pathway . It interacts with enzymes such as homogentisate phytyltransferase and tocopherol cyclase , which are essential for its biosynthesis . These interactions help regulate the levels of this compound within cells and ensure its proper incorporation into cellular membranes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed by various transporters and binding proteins . It can be incorporated into lipoproteins, which facilitate its transport through the bloodstream and its delivery to different tissues . This compound can also bind to specific receptors and transporters on cell membranes, allowing it to be taken up by cells and incorporated into cellular membranes .

Subcellular Localization

This compound is primarily localized in cellular membranes, where it exerts its antioxidant effects . It can be found in the membranes of various organelles, including the endoplasmic reticulum, mitochondria, and plasma membrane . The localization of this compound is influenced by targeting signals and post-translational modifications, which direct it to specific compartments within the cell . This subcellular localization is crucial for its activity and function as an antioxidant.

Métodos De Preparación

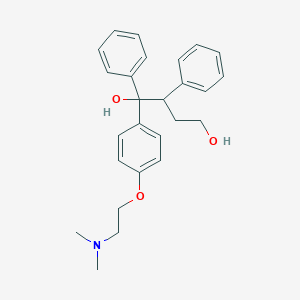

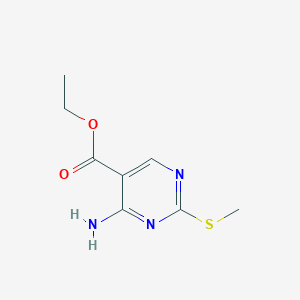

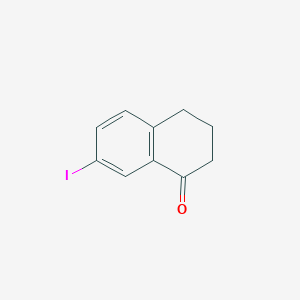

Synthetic Routes and Reaction Conditions: Beta-Tocopherol can be synthesized through several chemical routes. One common method involves the methylation of gamma-Tocopherol. This process typically uses methyl iodide as the methylating agent in the presence of a base such as potassium carbonate . The reaction is carried out under reflux conditions to ensure complete methylation.

Industrial Production Methods: In industrial settings, this compound is often extracted from plant oils. The extraction process involves solvent extraction, where organic solvents like hexane are used to dissolve the tocopherols from the plant material . The tocopherols are then separated and purified using chromatographic techniques such as high-performance liquid chromatography (HPLC) .

Types of Reactions:

Common Reagents and Conditions:

Oxidation: Oxygen or reactive oxygen species in the presence of light or heat.

Reduction: Ascorbate or glutathione in aqueous solutions.

Substitution: Various alkylating agents in the presence of bases.

Major Products Formed:

Oxidation: Tocopherol quinone.

Reduction: Regenerated this compound.

Substitution: Various substituted tocopherol derivatives.

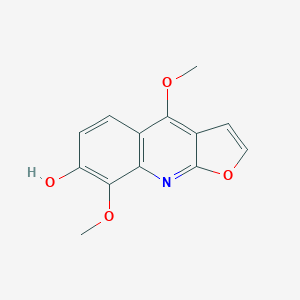

Comparación Con Compuestos Similares

Alpha-Tocopherol: The most biologically active form of vitamin E, with three methyl groups on the chromanol ring.

Gamma-Tocopherol: Contains two methyl groups at different positions compared to beta-Tocopherol.

Delta-Tocopherol: Has only one methyl group on the chromanol ring.

Uniqueness of this compound: this compound is unique in its specific arrangement of methyl groups on the chromanol ring, which influences its antioxidant activity and biological functions . While alpha-Tocopherol is the most potent form in terms of vitamin E activity, this compound also plays a crucial role in protecting cells from oxidative damage and has distinct properties that make it valuable in various applications .

Propiedades

IUPAC Name |

(2R)-2,5,8-trimethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H48O2/c1-20(2)11-8-12-21(3)13-9-14-22(4)15-10-17-28(7)18-16-25-24(6)26(29)19-23(5)27(25)30-28/h19-22,29H,8-18H2,1-7H3/t21-,22-,28-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGVKWNUPNGFDFJ-DQCZWYHMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C2=C1OC(CC2)(C)CCCC(C)CCCC(C)CCCC(C)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C2=C1O[C@](CC2)(C)CCC[C@H](C)CCC[C@H](C)CCCC(C)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H48O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10873424, DTXSID30884931 | |

| Record name | DL-beta-Tocopherol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10873424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R,R,R)-beta-Tocopherol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30884931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

416.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | beta-Tocopherol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006335 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

148-03-8, 16698-35-4 | |

| Record name | β-Tocopherol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=148-03-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2R)-3,4-Dihydro-2,5,8-trimethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-2H-1-benzopyran-6-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16698-35-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | beta-Tocopherol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000148038 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | beta-Tocopherol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016698354 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2H-1-Benzopyran-6-ol, 3,4-dihydro-2,5,8-trimethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-, (2R)-rel- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2H-1-Benzopyran-6-ol, 3,4-dihydro-2,5,8-trimethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-, (2R)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | DL-beta-Tocopherol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10873424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R,R,R)-beta-Tocopherol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30884931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-dihydro-2,5,8-trimethyl-2-(4,8,12-trimethyltridecyl)-2H-benzopyran-6-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.190 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | [2R[2R*(4R*,8R*)]]-3,4-dihydro-2,5,8-trimethyl-2-(4,8,12-trimethyltridecyl)-2H-benzopyran-6-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.028 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .BETA.-TOCOPHEROL, DL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8K9365K9PX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | .BETA.-TOCOPHEROL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9U6A490501 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | beta-Tocopherol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006335 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

< 25 °C | |

| Record name | beta-Tocopherol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006335 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Unlike alpha-tocopherol, beta-tocopherol does not inhibit smooth muscle cell proliferation. [, , , , , , , ] In fact, this compound can actually prevent the growth inhibition caused by alpha-tocopherol when added simultaneously. [, , , , ] This suggests that the two tocopherols may compete for a common binding site, leading to different downstream effects. [, ]

A: Research indicates that alpha-tocopherol inhibits PKC activity, which is thought to be directly linked to its ability to limit smooth muscle cell proliferation. [, , , , , , , , , , ] this compound, on the other hand, does not inhibit PKC activity and can even prevent the inhibition caused by alpha-tocopherol. [, , , , ]

A: The presence of the third methyl group in alpha-tocopherol appears to be crucial for its inhibitory effect on smooth muscle cell proliferation. This compound, lacking this methyl group, does not exhibit this inhibitory activity and can even counteract the effect of alpha-tocopherol. [, , , , ]

A: Research suggests that oral supplementation with alpha-tocopherol can lead to decreased plasma levels of both this compound and gamma-tocopherol. [, ] This suggests a preferential uptake or plasma transport mechanism for alpha-tocopherol over other tocopherol forms. [, ]

A: High-performance liquid chromatography (HPLC) is a widely employed technique for analyzing tocopherol profiles in various matrices, including seeds, oils, and plasma. [, , , , , , , , ] This method allows for the separation and quantification of different tocopherol forms, such as alpha-, beta-, gamma-, and delta-tocopherol. [, , , , ] Gas chromatography (GC) is also used, particularly in conjunction with mass spectrometry (GC-MS), for identifying and quantifying tocopherols and their oxidation products. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[3-(Trifluoromethyl)phenyl]semicarbazide hydrochloride](/img/structure/B131963.png)

![(1R,5R,6R)-5-(1-Ethylpropoxy)-7-azabicyclo[4.1.0]hept-3-ene-3-carboxylic Acid Ethyl Ester](/img/structure/B131964.png)

![7-Methyl-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione](/img/structure/B131966.png)

![sodium;10-carboxy-2,4-dioxo-3-oxatricyclo[7.3.1.05,13]trideca-1(13),5,7,9,11-pentaene-8-carboxylate;hydrate](/img/structure/B131968.png)

![(3beta,17alpha)-3-{[tert-Butyl(dimethyl)silyl]oxy}pregn-5-en-20-one](/img/structure/B131989.png)

![[6-(6-Amino-8-bromopurin-9-yl)-3-hexylmorpholin-2-yl]methanol](/img/structure/B131994.png)